Cas no 2639390-76-2 (rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis)

Technical Introduction: rac-tert-Butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate (cis) is a chiral spirocyclic diamine derivative featuring a rigid bicyclic framework with vicinal diol functionality. The cis-configuration of the hydroxyl groups enhances its utility as a versatile intermediate in asymmetric synthesis and pharmaceutical applications. The tert-butyloxycarbonyl (Boc) protecting group ensures stability while allowing selective deprotection for further functionalization. Its spirocyclic structure imparts conformational constraint, making it valuable for designing bioactive molecules with improved selectivity. The compound’s stereochemical purity and functional group compatibility render it suitable for complex transformations, including ligand synthesis and peptidomimetic development.
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis structure
2639390-76-2 structure
Product name:rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis
CAS No:2639390-76-2
MF:C12H22N2O4
Molecular Weight:258.314083576202
CID:6500277

rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis 化学的及び物理的性質

名前と識別子

    • rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis
    • 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 7,8-dihydroxy-, 1,1-dimethylethyl ester, (7S,8R)-
    • インチ: 1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)4-8(15)9(16)5-13-12/h8-9,13,15-16H,4-7H2,1-3H3/t8-,9+/m1/s1
    • InChIKey: CTHCHESDQGZFQY-BDAKNGLRSA-N
    • SMILES: C1C2(C[C@@H](O)[C@@H](O)CN2)CN1C(OC(C)(C)C)=O

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 400.8±45.0 °C(Predicted)
  • 酸度系数(pKa): 14.17±0.40(Predicted)

rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7427565-0.5g
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate
2639390-76-2 95.0%
0.5g
$991.0 2025-03-11
Enamine
EN300-7427565-0.25g
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate
2639390-76-2 95.0%
0.25g
$629.0 2025-03-11
Enamine
EN300-7427565-10.0g
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate
2639390-76-2 95.0%
10.0g
$5467.0 2025-03-11
Enamine
EN300-7427565-5.0g
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate
2639390-76-2 95.0%
5.0g
$3687.0 2025-03-11
Enamine
EN300-7427565-1.0g
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate
2639390-76-2 95.0%
1.0g
$1272.0 2025-03-11
Aaron
AR028B3D-50mg
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis
2639390-76-2 95%
50mg
$431.00 2025-02-16
1PlusChem
1P028AV1-50mg
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis
2639390-76-2 95%
50mg
$414.00 2024-05-08
1PlusChem
1P028AV1-100mg
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis
2639390-76-2 95%
100mg
$606.00 2024-05-08
Enamine
EN300-7427565-2.5g
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate
2639390-76-2 95.0%
2.5g
$2492.0 2025-03-11
Aaron
AR028B3D-500mg
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis
2639390-76-2 95%
500mg
$1388.00 2025-02-16

rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis 関連文献

rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cisに関する追加情報

Rac-Tert-Butyl (7R,8S)-7,8-Dihydroxy-2,5-Diazaspiro[3.5]Nonane-2-Carboxylate, Cis: A Comprehensive Overview

Rac-Tert-Butyl (7R,8S)-7,8-Dihydroxy-2,5-Diazaspiro[3.5]Nonane-2-Carboxylate, Cis is a complex organic compound with the CAS number 2639390-76-2. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The term spiro ring system refers to the structural arrangement where two rings are connected through a single atom, creating a unique and often bioactive structure.

The compound's name provides insight into its structure. The tert-butyl group is a common substituent in organic chemistry, known for its steric bulk and stability. The dihydroxy groups at positions 7 and 8 indicate the presence of hydroxyl (-OH) groups on these carbons. The diazaspiro component highlights the presence of two nitrogen atoms within the spiro ring system. The stereochemistry is specified as (7R,8S), which denotes the configuration of the hydroxyl groups on these carbons.

The compound's structure also includes a carboxylate group attached to the spiro system. This functional group is significant in organic chemistry due to its ability to form salts and esters. The term cis in the name refers to the spatial arrangement of substituents around a double bond or ring system. In this case, it likely describes the relative positions of certain groups within the spiro ring.

Recent studies have shown that compounds with spiro ring systems often exhibit interesting pharmacological properties. For instance, spiro compounds have been explored for their potential as kinase inhibitors, which are crucial in drug development for treating diseases such as cancer and inflammatory disorders. The presence of hydroxyl groups in this compound may contribute to its ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.

The tert-butyl group in this compound likely plays a role in enhancing its stability and solubility properties. Such groups are often used in drug design to improve pharmacokinetic profiles by increasing lipophilicity without compromising solubility. Additionally, the diazaspiro system may provide a rigid framework that can be tailored for specific biological activities.

In terms of synthesis, this compound would likely require a multi-step approach involving coupling reactions and stereochemical control. The formation of spiro systems often involves cyclization reactions or coupling techniques that bring together two separate rings through a shared atom. The stereochemistry at positions 7 and 8 would need careful control during synthesis to ensure the correct configuration is achieved.

The compound's potential applications are vast and varied. Given its structural complexity and functional groups, it could serve as a lead compound in drug discovery efforts targeting various therapeutic areas such as neurodegenerative diseases or infectious agents. For example, compounds with similar structures have shown promise as inhibitors of enzymes involved in Alzheimer's disease progression.

In conclusion, rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis is a structurally unique compound with intriguing properties that make it a valuable candidate for further research and development in the field of organic chemistry and pharmacology.

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